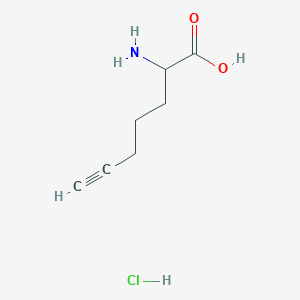

6-Heptynoic acid, 2-amino-, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Structural Importance in Molecules

6-Aminohexanoic acid, a structural analog of 6-Heptynoic acid, 2-amino-, hydrochloride, plays a critical role in chemical synthesis. It is used in the synthesis of modified peptides and in the polyamide synthetic fibers industry. It also serves as a linker in various biologically active structures (Markowska et al., 2021).

Role in Protein Hydrolysis

Amino acids like 6-Heptynoic acid, 2-amino-, hydrochloride, are crucial in the hydrolysis of proteins. A specific method involving hydrochloric acid has shown efficiency in hydrolyzing hydrophobic peptide bonds, an area relevant to this compound (Tsugita & Scheffler, 2005).

Synthesis of Biologically Active Analogues

The compound has been used in the synthesis of enantiomerically and diastereomerically pure analogs that are pivotal for creating biologically active molecules. Its versatility in synthesis processes is noteworthy, contributing to the production of diaminopimelic acid (DAP) analogues (Shireman & Miller, 2001).

Development of Novel Fluorescence Probes

Compounds related to 6-Heptynoic acid, 2-amino-, hydrochloride, have been involved in the development of fluorescence probes. These probes are used to detect reactive oxygen species, showcasing the compound's utility in biological and chemical applications (Setsukinai et al., 2003).

Thermosensitive Properties in Phosphazene Derivatives

The compound has applications in the synthesis of phosphazene derivatives, which exhibit thermosensitive properties. These properties are significant for biomedical applications, highlighting the compound's role in creating temperature-sensitive materials (Uslu et al., 2017).

Antimicrobial Activity

Amino acid derivatives, including those related to 6-Heptynoic acid, 2-amino-, hydrochloride, have shown antimicrobial activity, indicating the compound's potential in developing new antimicrobial agents (Khattab, 2005).

Antiparasitic Properties

The compound's derivatives have been investigated for antiparasitic properties, particularly against parasites like Leishmania infantum and Trichomonas vaginalis. This underscores its potential in treating parasitic infections (Delmas et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

2-aminohept-6-ynoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h1,6H,3-5,8H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMMFBNUIPYVNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine](/img/structure/B2361411.png)

![N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2361414.png)

![2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361418.png)

![Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2361422.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2361426.png)

![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)